

# 1,1-Diphenylacetone: A Comprehensive Technical Guide for Synthetic Chemists

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## Compound of Interest

Compound Name: **1,1-Diphenylacetone**

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## Abstract

**1,1-Diphenylacetone**, a diaryl-substituted aliphatic ketone, serves as a versatile and pivotal precursor in modern organic synthesis.<sup>[1]</sup> Its unique structural framework, featuring a reactive carbonyl group flanked by two phenyl rings, imparts a rich and varied chemical reactivity, making it an invaluable building block in the synthesis of a wide array of complex molecules. This guide provides an in-depth exploration of the synthesis, key reactions, and diverse applications of **1,1-diphenylacetone**, with a particular focus on its utility in pharmaceutical development and materials science. Detailed experimental protocols, mechanistic insights, and a comprehensive review of its synthetic potential are presented to empower researchers and drug development professionals in leveraging this important chemical entity.

## Introduction: The Structural and Chemical Landscape of 1,1-Diphenylacetone

**1,1-Diphenylacetone**, with the chemical formula C<sub>15</sub>H<sub>14</sub>O, is a white to off-white crystalline solid at room temperature, possessing a faint aromatic odor.<sup>[1]</sup> It is readily soluble in common organic solvents like ethanol, ether, and chloroform, but insoluble in water.<sup>[1]</sup> The core of its synthetic utility lies in the interplay between the electrophilic carbonyl carbon and the acidic  $\alpha$ -protons of the methyl group, which are rendered more acidic by the adjacent carbonyl. This structural arrangement allows for a diverse range of chemical transformations, positioning **1,1-diphenylacetone** as a key intermediate in numerous synthetic pathways.<sup>[2][3]</sup>

Property	Value	Reference
CAS Number	781-35-1	[4]
Molecular Formula	C <sub>15</sub> H <sub>14</sub> O	[5]
Molar Mass	210.276 g·mol <sup>-1</sup>	[4]
Appearance	White to off-white crystalline solid	[1]
Melting Point	46 °C (115 °F; 319 K)	[4]
Boiling Point	307 °C (585 °F; 580 K)	[4]

## Synthesis of 1,1-Diphenylacetone: Key Methodologies

Several synthetic routes to **1,1-diphenylacetone** have been established, each with its own set of advantages and limitations. The choice of a particular method often depends on the availability of starting materials, desired scale, and purity requirements.

### Friedel-Crafts Alkylation Approach

A classical and widely employed method for the synthesis of **1,1-diphenylacetone** involves a two-step sequence starting from phenylacetone.[4][6] The first step is the  $\alpha$ -bromination of phenylacetone to yield  $\alpha$ -bromo- $\alpha$ -phenylacetone. This intermediate is then subjected to a Friedel-Crafts alkylation with benzene in the presence of a Lewis acid catalyst, typically anhydrous aluminum chloride, to afford the final product.[4][6]

#### Experimental Protocol: Friedel-Crafts Synthesis of **1,1-Diphenylacetone**[6]

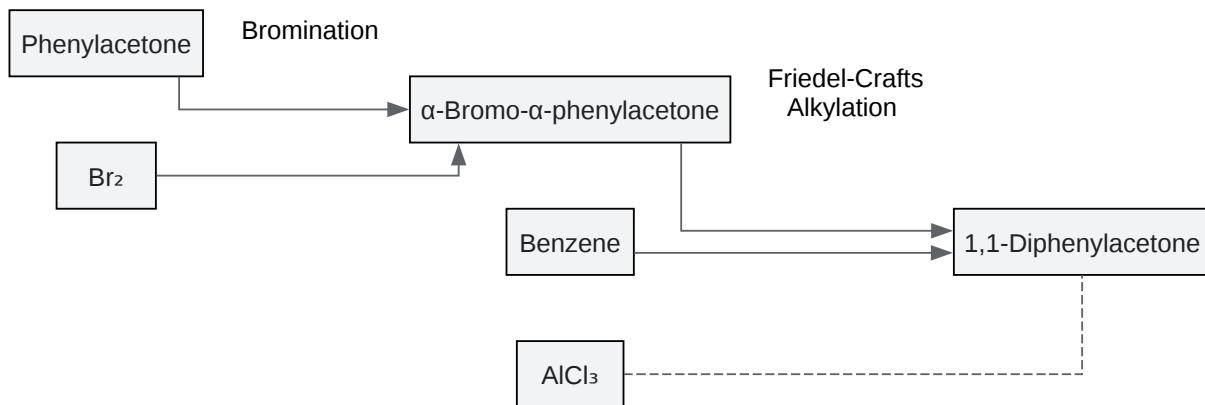
##### Step A: $\alpha$ -Bromo- $\alpha$ -phenylacetone

- In a three-necked flask equipped with a stirrer, dropping funnel, and reflux condenser, dissolve phenylacetone (0.276 mole) in dry, thiophene-free benzene (200 ml).
- Add reagent bromine (0.28 mole) dropwise over 1 hour with stirring.

- After the addition is complete, pass a rapid stream of dry nitrogen or carbon dioxide through the solution for 3-6 hours to remove the generated hydrogen bromide.
- The resulting benzene solution of  $\alpha$ -bromo- $\alpha$ -phenylacetone is used directly in the next step.

#### Step B: $\alpha,\alpha$ -Diphenylacetone

- In a separate flask equipped for reflux and stirring, add anhydrous aluminum chloride (0.56 mole) to dry benzene (150 ml).
- Heat the mixture to a gentle boil using a steam bath.
- Add the benzene solution of  $\alpha$ -bromo- $\alpha$ -phenylacetone from Step A dropwise to the boiling mixture over 1 hour.
- After the addition is complete, continue heating at reflux for an additional hour.
- Cool the reaction mixture and pour it onto a mixture of crushed ice (500 g) and concentrated hydrochloric acid (100 ml) with stirring.
- Separate the benzene layer and extract the aqueous layer with ether.
- Combine the organic layers, wash with water and then with a saturated sodium bicarbonate solution.
- Dry the organic solution over anhydrous sodium sulfate and evaporate the solvents.
- The crude product is purified by distillation under reduced pressure followed by recrystallization from petroleum ether.

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Caption: Friedel-Crafts synthesis of **1,1-diphenylacetone**.

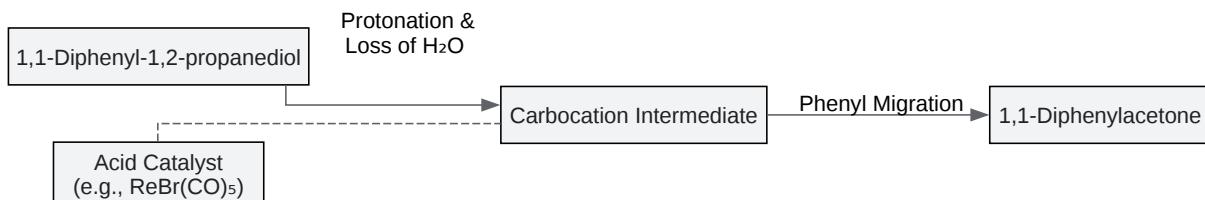
## Meinwald Rearrangement

An alternative and efficient synthesis of **1,1-diphenylacetone** can be achieved through the Meinwald rearrangement of 1,1-diphenyl-1,2-propanediol.<sup>[5]</sup> This acid-catalyzed rearrangement involves the 1,2-migration of a phenyl group to an adjacent carbocation, leading to the formation of the ketone.<sup>[7][8]</sup> This method is particularly useful when the corresponding diol is readily accessible.

### Experimental Protocol: Meinwald Rearrangement for **1,1-Diphenylacetone** Synthesis<sup>[5]</sup>

- In a suitable reaction vessel, dissolve 1,1-diphenyl-1,2-propanediol (0.3 mmol) in 1,2-dichloroethane (2 mL).
- Add a catalytic amount of rhenium(I) pentacarbonyl bromide ( $\text{ReBr}(\text{CO})_5$ , 5 mol %).
- Stir the solution under a nitrogen atmosphere at 80 °C for 1-5 hours.
- Upon completion of the reaction (monitored by TLC), add water to the reaction mixture and extract with ethyl acetate.

- Dry the organic layer with magnesium sulfate, filter, and concentrate the filtrate.
- Purify the residue by silica gel column chromatography to afford **1,1-diphenylacetone**.



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Caption: Meinwald rearrangement for **1,1-diphenylacetone** synthesis.

## Key Reactions of **1,1-Diphenylacetone**

The reactivity of **1,1-diphenylacetone** is dominated by the chemistry of its carbonyl group and the adjacent  $\alpha$ -protons. This allows for a variety of transformations, making it a valuable precursor in multi-step syntheses.

### Enolate and Dianion Formation

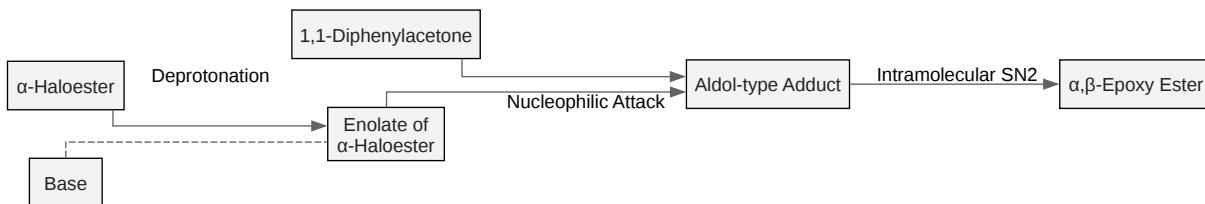
The  $\alpha$ -protons of **1,1-diphenylacetone** are acidic and can be readily removed by a strong base to form an enolate. This nucleophilic enolate can then participate in a range of C-C bond-forming reactions. Furthermore, treatment with two equivalents of a strong base can lead to the formation of a dianion, which acts as a C,O-dinucleophile.<sup>[9]</sup>

The dianion of **1,1-diphenylacetone** has been shown to react with organohalosilanes and -germanes to form complex heterocyclic structures.<sup>[9]</sup> For instance, the reaction with diorganodichlorosilanes yields eight-membered rings containing silicon and oxygen atoms.<sup>[9]</sup>

### Darzens Condensation

The Darzens condensation, a reaction between a carbonyl compound and an  $\alpha$ -haloester in the presence of a base, can be applied to **1,1-diphenylacetone** to synthesize  $\alpha,\beta$ -epoxy esters

(glycidic esters).[10][11] These glycidic esters are valuable intermediates that can be further transformed into aldehydes, ketones, or other functional groups.[11]

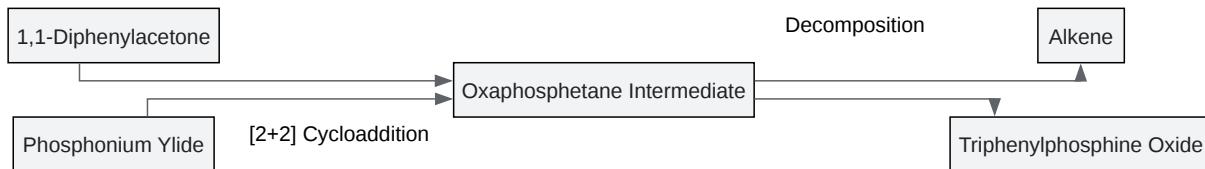


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Caption: General mechanism of the Darzens condensation.

## Wittig Reaction

The Wittig reaction provides a powerful method for the synthesis of alkenes from carbonyl compounds.[12][13] **1,1-Diphenylacetone** can be reacted with a phosphonium ylide (Wittig reagent) to generate a substituted alkene and triphenylphosphine oxide.[12] This reaction is highly versatile and allows for the introduction of a double bond with control over its position.



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Caption: General mechanism of the Wittig reaction.

## Applications of 1,1-Diphenylacetone in Synthesis

The synthetic utility of **1,1-diphenylacetone** is extensive, with notable applications in the pharmaceutical, agrochemical, and materials science sectors.[2][14]

## Pharmaceutical Synthesis

**1,1-Diphenylacetone** is a crucial intermediate in the synthesis of several active pharmaceutical ingredients (APIs).[14][15]

- Methadone: A well-known application of a related compound, diphenylacetonitrile, is in the synthesis of methadone, a synthetic opioid used in pain management and for the treatment of opioid addiction.[16][17][18] While not a direct precursor, the synthesis of methadone highlights the importance of the diphenylmethyl moiety, which is present in **1,1-diphenylacetone**. The synthesis involves the alkylation of diphenylacetonitrile with 1-dimethylamino-2-chloropropane, followed by a Grignard reaction and hydrolysis.[16][18]
- Diphenadione: **1,1-Diphenylacetone** is a direct precursor to diphenadione, an anticoagulant. [4]

The demand for **1,1-diphenylacetone** in the pharmaceutical industry is driven by its role in the synthesis of antidepressants, antihistamines, and cardiovascular drugs.[14]

## Agrochemicals

In the agrochemical industry, **1,1-diphenylacetone** is utilized in the synthesis of certain pesticides and fungicides.[14] For example, it can be a building block for diphenylacetone-based triazoles, which are effective in protecting crops against fungal infections.[14]

## Polymer and Materials Science

**1,1-Diphenylacetone** finds applications in polymer chemistry and materials science. It can be used in the production of polymers, contributing to enhanced material properties such as thermal stability and strength.[2] Additionally, it has been employed as a photosensitizer in photochemical reactions and in the formulation of UV stabilizers and optical brighteners due to its extended conjugation and aromatic character.[1][2]

## Conclusion

**1,1-Diphenylacetone** has firmly established itself as a cornerstone precursor in organic synthesis. Its accessible synthesis and versatile reactivity provide chemists with a powerful tool for the construction of complex molecular architectures. From life-saving pharmaceuticals to advanced materials, the applications of **1,1-diphenylacetone** continue to expand, underscoring its enduring importance in both academic research and industrial applications. The methodologies and insights presented in this guide aim to facilitate its broader adoption and inspire new avenues of synthetic exploration.

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